Commercial Purity Benchmarking: 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid vs. Unsubstituted Parent Scaffold
The target compound is commercially available at ≥98% purity from multiple vendors [REFS-1, REFS-2], matching or exceeding the typical 97% purity specification of the widely stocked unsubstituted pyrrolo[1,2-b]pyridazine-3-carboxylic acid . At the 100 mg scale, the target compound retails for approximately $75 USD , while the unsubstituted parent is priced at ~£42/50 mg (~$53/50 mg at current exchange rates), translating to a comparable unit cost for a significantly more complex, trisubstituted intermediate that would otherwise require multi-step in-house synthesis.
| Evidence Dimension | Commercial purity and unit price for procurement-scale building block comparison |
|---|---|
| Target Compound Data | Purity ≥98%; Price $75/100 mg ($0.75/mg) |
| Comparator Or Baseline | Pyrrolo[1,2-b]pyridazine-3-carboxylic acid (CAS 2763751-07-9): Purity 97%; Price ~£42/50 mg (~$1.06/mg) from Fluorochem |
| Quantified Difference | Target compound offers ~29% lower cost per milligram while delivering a higher purity specification and two additional substituents pre-installed. |
| Conditions | Vendor catalog pricing as of June 2025; purity determined by HPLC (vendor-specified). |
Why This Matters
For procurement decisions, the target compound delivers a more advanced intermediate at a competitive price point, reducing synthetic burden and protecting-group chemistry compared to purchasing the less-substituted parent scaffold.
